![molecular formula C14H13ClN4O2 B502803 N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-N-(1H-1,2,4-triazol-3-yl)amine](/img/structure/B502803.png)
N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-N-(1H-1,2,4-triazol-3-yl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-N-(1H-1,2,4-triazol-3-yl)amine is a complex organic compound that features a combination of a furan ring, a triazole ring, and a substituted phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-N-(1H-1,2,4-triazol-3-yl)amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.
Wissenschaftliche Forschungsanwendungen
N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-N-(1H-1,2,4-triazol-3-yl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-N-(1H-1,2,4-triazol-3-yl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole moiety is known to form hydrogen bonds with amino acid residues in proteins, which can modulate their activity . Additionally, the compound may interfere with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazole derivatives: These compounds share the triazole moiety and exhibit similar biological activities.
Furan derivatives: These compounds contain the furan ring and are known for their diverse chemical reactivity.
Phenyl-substituted compounds: These compounds have a substituted phenyl group and are widely studied for their pharmacological properties.
Uniqueness
N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-N-(1H-1,2,4-triazol-3-yl)amine is unique due to its combination of structural features, which confer a distinct set of chemical and biological properties. The presence of both the furan and triazole rings, along with the substituted phenyl group, allows for a wide range of interactions with biological targets and chemical reagents, making it a versatile compound in research and industrial applications .
Eigenschaften
Molekularformel |
C14H13ClN4O2 |
|---|---|
Molekulargewicht |
304.73g/mol |
IUPAC-Name |
N-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl]-1H-1,2,4-triazol-5-amine |
InChI |
InChI=1S/C14H13ClN4O2/c1-20-13-4-2-9(6-11(13)15)12-5-3-10(21-12)7-16-14-17-8-18-19-14/h2-6,8H,7H2,1H3,(H2,16,17,18,19) |
InChI-Schlüssel |
CYBKXERWCIVDIF-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=CC=C(O2)CNC3=NC=NN3)Cl |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2=CC=C(O2)CNC3=NC=NN3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3-benzyl-1-[2-(diethylamino)ethyl]-2-oxo-3-indolinecarboxylate](/img/structure/B502721.png)
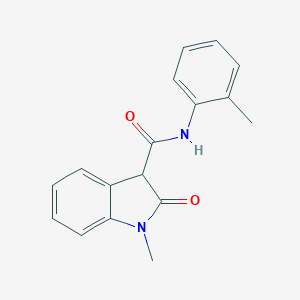
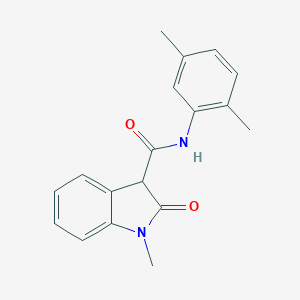

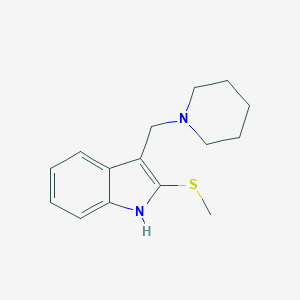
acetate](/img/structure/B502727.png)
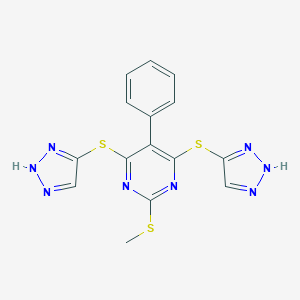
acetate](/img/structure/B502729.png)
![Methyl ({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}amino)(oxo)acetate](/img/structure/B502731.png)
![2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl 4-chlorophenylcarbamate](/img/structure/B502732.png)
![Ethyl ({5-[(2,4-dichlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}amino)(oxo)acetate](/img/structure/B502733.png)
![6-chloro-2-(4-chlorobenzyl)[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B502737.png)
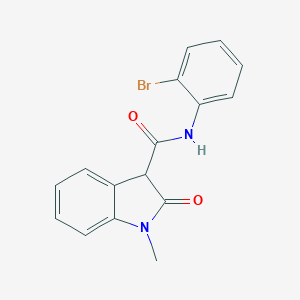
![Methyl 2-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}benzoate](/img/structure/B502743.png)
